2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione
Overview
Description
Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit topoisomerase I, an enzyme that is crucial for DNA replication .
Synthesis Analysis
The synthesis of similar compounds, thiazolo[4,5-d]pyrimidin-7(6H)-ones, involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction is typically carried out under reflux with a base such as sodium methoxide .Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione has been evaluated as an anticancer agent . It has demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . The compound interacts with the topoisomerase I/DNA complex, which plays a crucial role in DNA replication .
Cellular Effects
The compound exerts significant effects on various types of cells, particularly cancer cells . This compound causes DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the topoisomerase I/DNA complex . The compound binds to this complex, causing DNA damage and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
Its potent cytotoxicity and topoisomerase I inhibitory activity suggest that it may have significant long-term effects on cellular function .
Properties
IUPAC Name |
2-thiomorpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S3/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHFAMPKRSJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=S)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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